N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide
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Overview
Description
N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with hydroxy and carboximidamide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide typically involves the reaction of 2,6-dimethylpiperidine with hydroxylamine and a suitable carboximidamide precursor . The reaction conditions often require a controlled temperature and pH to ensure the desired product’s formation. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.
N-Hydroxy-2,6-dimethylpiperidine: Similar structure but lacks the carboximidamide group, affecting its reactivity and applications.
2,6-Dimethylpiperidine-1-carboximidamide:
Uniqueness
N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups on the piperidine ring.
Biological Activity
N'-Hydroxy-2,6-dimethylpiperidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with hydroxyl and carboximidamide functional groups. This configuration is crucial for its biological activity, as these groups can participate in various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors. The hydroxyl group enables the formation of hydrogen bonds, enhancing the compound's affinity for target proteins. This interaction can lead to the modulation of downstream signaling pathways, particularly those involving nitric oxide synthase (NOS) and cyclic guanosine monophosphate (cGMP) signaling .
Antimicrobial Activity
Studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various pathogens, including bacteria and fungi. In vitro assays have shown that these compounds can inhibit the growth of resistant strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of piperidine derivatives. This compound may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This mechanism is particularly relevant in conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperidine derivatives against standard bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in combating resistant bacterial infections.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 8 | Staphylococcus aureus |
Standard Antibiotic | 4 | Staphylococcus aureus |
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory models, researchers found that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may play a role in modulating inflammatory responses.
Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
---|---|---|
Control | 200 | 150 |
This compound | 50 | 30 |
Properties
Molecular Formula |
C8H17N3O |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3O/c1-6-4-3-5-7(2)11(6)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
NZGYUEKEHATAOR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCCC(N1/C(=N/O)/N)C |
Canonical SMILES |
CC1CCCC(N1C(=NO)N)C |
Origin of Product |
United States |
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